(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol
Overview
Description
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is a methylated sugar derivative with the molecular formula C7H14O5. It is a type of rhamnose, a naturally occurring deoxy sugar. This compound is known for its role in various biochemical and industrial applications due to its unique structural properties.
Biochemical Analysis
Biochemical Properties
Methyl alpha-D-rhamnopyranoside interacts with various enzymes, proteins, and other biomolecules. It is used in affinity chromatography for the dissociation of Concanavalin A glycoprotein complexes . It also binds to biotin protein to endogenous lectins .
Cellular Effects
It is known to be used in biochemical research, indicating its potential influence on cell function .
Molecular Mechanism
It is known to interact with certain proteins and enzymes, suggesting that it may exert its effects at the molecular level through these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol can be synthesized through a Fisher glycosylation reaction using methanol. The process involves the reaction of rhamnose with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of methyl alpha-D-rhamnopyranoside follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different sugar alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acyl chlorides and alkyl halides are often used for substitution reactions.
Major Products
The major products formed from these reactions include various esters, ethers, and alcohol derivatives of methyl alpha-D-rhamnopyranoside .
Scientific Research Applications
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a model compound in drug development and vaccine adjuvant research.
Industry: This compound is used in the production of pesticides and other agrochemicals
Mechanism of Action
The mechanism by which methyl alpha-D-rhamnopyranoside exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosylation reactions, influencing various metabolic pathways. Its molecular targets include glycosidases and glycosyltransferases, which play crucial roles in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- Methyl alpha-L-rhamnopyranoside
- Methyl 6-deoxy-alpha-L-mannopyranoside
- Myricetin 3-O-alpha-L-rhamnopyranoside
- Myricetin 4’-O-alpha-L-rhamnopyranoside
Uniqueness
(2S,3S,4S,5S,6R)-2-Methoxy-6-methyloxane-3,4,5-triol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its ability to undergo regioselective derivatization makes it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-VEIUFWFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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